5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid
Description
Chemical Structure: The compound features a 5-azaspiro[3.5]nonane core, a bicyclic system where a piperidine ring is fused to a cyclopropane ring via a spiro junction. The 5-position is substituted with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, while the 7-position bears a carboxylic acid moiety . Molecular Formula: C₂₄H₂₅NO₄ (Mol. Weight: 391.47 g/mol) . Applications: Widely used in peptide synthesis as an Fmoc-protected building block, leveraging the base-labile nature of the Fmoc group for selective deprotection. Its spirocyclic architecture confers conformational rigidity, enhancing metabolic stability in drug discovery .
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-22(27)16-10-13-24(11-5-12-24)25(14-16)23(28)29-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21H,5,10-15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVDSMGRKREILV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid typically involves multiple steps. One common synthetic route includes the protection of amine groups using the fluorenylmethoxycarbonyl (Fmoc) group, followed by the formation of the spirocyclic structure through cyclization reactions. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
Scientific Research Applications
- Chemistry It serves as a building block for creating well-defined polymer structures and the synthesis of complex polypeptides and other macromolecules.
- Biology The compound is utilized in studying protein interactions and the development of peptide-based drugs.
- Industry It is used in producing advanced materials with specific properties, such as self-assembling polymers.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: Under specific conditions, it can be oxidized to form corresponding oxidized derivatives.
- Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
- Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles.
The compound has garnered attention in medicinal chemistry because of its unique structural features and potential biological activities.
- Structural Characteristics: The spirocyclic structure is integral to its biological activity. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety, allowing selective reactions at other sites on the molecule. This enhances its binding affinity to biological targets, making it a candidate for pharmacological applications.
- Antiviral Properties: Research indicates that derivatives of this compound may modulate the activity of chemokine receptors such as CCR3 and CCR5, which are implicated in HIV infection and other inflammatory diseases. Studies suggest they can potentially inhibit viral entry into host cells, making them valuable in developing antiviral therapies.
- Antitumor Activity: Preliminary studies have suggested that this compound exhibits antitumor properties. Compounds with similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines, including breast and laryngeal carcinoma cells. The presence of electron-donating groups has been associated with enhanced anticancer activity.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Interaction with specific receptors: The unique spirocyclic structure may enhance binding to target proteins or enzymes.
- Influence on signaling pathways: By modulating receptor activity, these compounds can affect downstream signaling cascades involved in inflammation and tumor progression.
Mechanism of Action
The mechanism of action of 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid involves its ability to form stable complexes with various molecular targets. The Fmoc group provides protection to amine groups, allowing for selective reactions to occur at other sites within the molecule. This selective reactivity is crucial for the synthesis of complex macromolecules and the study of molecular interactions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Implications
- Spiro Ring Systems: The target’s 5-azaspiro[3.5]nonane core (7-membered spiro system) offers lower ring strain compared to Analog 1’s 5-azaspiro[2.4]heptane (6-membered system), improving synthetic stability .
- Protecting Groups :
Physicochemical Properties
- Solubility :
- Stability :
- Spirocyclic cores generally enhance metabolic stability compared to linear analogs (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) by restricting conformational flexibility .
Biological Activity
The compound 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Structural Characteristics
The compound features a spirocyclic structure that is integral to its biological activity. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety, allowing selective reactions at other sites on the molecule. This structural configuration enhances its binding affinity to biological targets, making it a candidate for pharmacological applications.
Synthesis Methods
The synthesis of this compound typically involves:
- Protection of amine groups using the Fmoc group.
- Formation of the spirocyclic structure through cyclization reactions.
- Use of organic solvents and catalysts to facilitate the reaction.
The overall yield and purity of the compound can vary based on the specific reaction conditions employed.
Antiviral Properties
Research indicates that derivatives of this compound may modulate the activity of chemokine receptors such as CCR3 and CCR5, which are implicated in HIV infection and other inflammatory diseases. Studies have shown that these compounds can potentially inhibit viral entry into host cells, making them valuable in the development of antiviral therapies .
Antitumor Activity
Preliminary studies have suggested that this compound exhibits antitumor properties. For instance, compounds with similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines, including breast and laryngeal carcinoma cells. The presence of electron-donating groups has been associated with enhanced anticancer activity .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Interaction with specific receptors : The unique spirocyclic structure may enhance binding to target proteins or enzymes.
- Influence on signaling pathways : By modulating receptor activity, these compounds can affect downstream signaling cascades involved in inflammation and tumor progression.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
